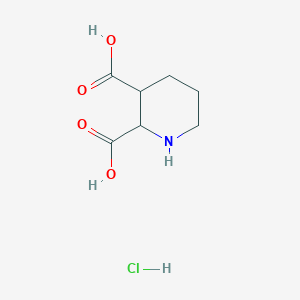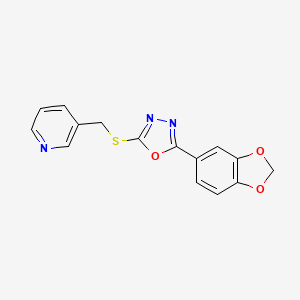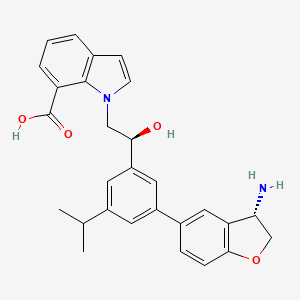
N-(1-benzylpiperidin-4-yl)-2-oxo-3,4-dihydro-1H-quinoline-6-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-benzylpiperidin-4-yl)-2-oxo-3,4-dihydro-1H-quinoline-6-carboxamide is a chemical compound that has been widely studied for its potential applications in scientific research. This compound, commonly referred to as BPQ, has been synthesized using various methods and has shown promising results in a variety of research applications.
Mécanisme D'action
The mechanism of action of BPQ is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. BPQ has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. BPQ has also been shown to bind to certain receptors in the body, including the dopamine transporter and the sigma-1 receptor.
Biochemical and Physiological Effects
BPQ has been shown to have a variety of biochemical and physiological effects in the body. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. BPQ has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. In addition, BPQ has been shown to have anti-inflammatory and antioxidant effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using BPQ in lab experiments is its versatility. BPQ can be used in a variety of research applications, including as a fluorescent probe, an anti-cancer agent, and a therapeutic agent for neurodegenerative diseases. However, one limitation of using BPQ in lab experiments is its potential toxicity. BPQ has been shown to have cytotoxic effects on certain cells, and caution should be taken when using this compound in experiments.
Orientations Futures
There are several future directions for research on BPQ. One area of research is the development of new synthesis methods for BPQ that are more efficient and cost-effective. Another area of research is the exploration of BPQ's potential as a therapeutic agent for neurodegenerative diseases. Additionally, further research is needed to fully understand the mechanism of action of BPQ and its potential applications in scientific research.
Méthodes De Synthèse
BPQ can be synthesized using a variety of methods, including the reaction of 4-benzylpiperidine with 2-oxo-3,4-dihydroquinoline-6-carboxylic acid, or the reaction of 4-benzylpiperidine with 2-chloro-3,4-dihydroquinoline-6-carboxylic acid followed by hydrolysis. Other methods include the reaction of 4-benzylpiperidine with 2-oxo-3,4-dihydroquinoline-6-carboxamide, or the reaction of 4-benzylpiperidine with 2-chloro-3,4-dihydroquinoline-6-carboxamide followed by hydrolysis.
Applications De Recherche Scientifique
BPQ has been studied for its potential applications in scientific research, including as a fluorescent probe for the detection of metal ions, as a potential anti-cancer agent, and as a potential therapeutic agent for the treatment of neurodegenerative diseases. BPQ has also been studied for its potential use as a molecular imaging agent in positron emission tomography (PET) imaging.
Propriétés
IUPAC Name |
N-(1-benzylpiperidin-4-yl)-2-oxo-3,4-dihydro-1H-quinoline-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O2/c26-21-9-7-17-14-18(6-8-20(17)24-21)22(27)23-19-10-12-25(13-11-19)15-16-4-2-1-3-5-16/h1-6,8,14,19H,7,9-13,15H2,(H,23,27)(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCDGGIJOSFBWSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC(=O)C2=CC3=C(C=C2)NC(=O)CC3)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![N-[(1-benzylpiperidin-4-yl)methyl]pyridine-4-carboxamide](/img/structure/B7440856.png)





